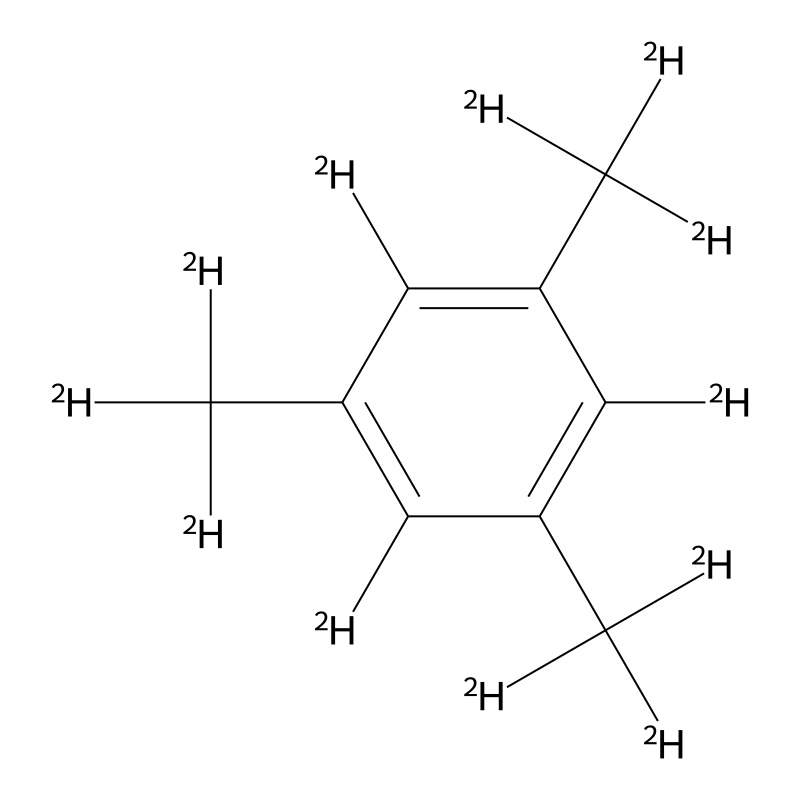Mesitylene-d12

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Nuclear Magnetic Resonance (NMR) Spectroscopy
- Subheading: Reference Compound for Precise Analysis
Mesitylene-d12 is a popular reference compound in NMR spectroscopy []. NMR spectroscopy is a technique that analyzes the properties of molecules by exposing them to a strong magnetic field. The nuclei in the molecules absorb and emit energy at specific frequencies, providing detailed information about their structure and environment.
Mesitylene-d12's strength as a reference compound lies in its deuterium (D) atoms. Deuterium is a stable isotope of hydrogen, containing one neutron in its nucleus compared to hydrogen's zero neutrons. These deuterium atoms have a spin property that differs from hydrogen, leading to distinct and minimal signal interference in the NMR spectrum [, ]. This allows scientists to obtain clear and accurate readings of the sample being analyzed.
Isotope Labeling Studies
- Subheading: Tracking Reactions and Pathways
Mesitylene-d12's deuterium atoms also play a crucial role in isotope labeling studies. Scientists can incorporate these isotopically labeled molecules into reactions or biological processes []. By tracking the position of the deuterium atoms in the final product or throughout the experiment, researchers can gain valuable insights into reaction mechanisms, metabolic pathways, and other dynamic processes.
Mesitylene-d12, also known as 1,3,5-trimethylbenzene-d12, is a deuterated derivative of mesitylene, a colorless liquid hydrocarbon with the molecular formula . In its deuterated form, the hydrogen atoms are replaced by deuterium, resulting in the formula or with approximately 98% of the hydrogen atoms replaced by deuterium. This compound is primarily used in research and analytical chemistry due to its unique properties, such as its ability to serve as a solvent in nuclear magnetic resonance spectroscopy, where the presence of deuterium enhances spectral resolution and reduces background noise from hydrogen signals .
- Nucleophilic substitutions: Mesitylene-d12 can stabilize intermediates during nucleophilic attack due to its electron-donating methyl groups.
- Hydrosilylation: It serves as a solvent in hydrosilylation reactions, where silanes react with alkenes or alkynes.
- Reductive cleavage reactions: Mesitylene-d12 has been employed in ether reductive cleavage reactions, demonstrating its utility in organic synthesis .
Mesitylene-d12 can be synthesized through several methods:
- Deuteration of Mesitylene: This involves the exchange of hydrogen atoms for deuterium using deuterated reagents or solvents under specific conditions.
- Catalytic Hydrogenation: The process may also involve catalytic hydrogenation of aromatic hydrocarbons in the presence of deuterium gas.
Interaction studies involving mesitylene-d12 often focus on its role as a solvent rather than its direct interactions with other compounds. For instance, it has been shown to facilitate the encapsulation of various molecules within self-assembled capsules, allowing researchers to study molecular dynamics and interactions under controlled conditions . The use of mesitylene-d12 in these studies enhances the clarity of NMR spectra by minimizing interference from protons.
Mesitylene-d12 shares structural similarities with several other aromatic compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Mesitylene | C9H12 | Non-deuterated form; commonly used solvent |
| Toluene | C7H8 | Simple aromatic hydrocarbon; widely used |
| P-xylene | C8H10 | Isomeric form; used in industrial applications |
| Durene | C10H10 | Higher carbon count; used in polymer synthesis |
| Ethylbenzene | C8H10 | Precursor to styrene; common industrial chemical |
Uniqueness of Mesitylene-d12: The primary uniqueness of mesitylene-d12 lies in its isotopic labeling with deuterium, which provides enhanced sensitivity and specificity in analytical techniques compared to its non-deuterated analogs. This property makes it particularly valuable for researchers needing precise measurements and insights into molecular behaviors.
XLogP3
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








